molecular formula C7H6N2S B568419 (Pyridin-4-yl)methyl thiocyanate CAS No. 122492-29-9

(Pyridin-4-yl)methyl thiocyanate

Cat. No.: B568419
CAS No.: 122492-29-9
M. Wt: 150.199
InChI Key: SGRXIKOKSNLHLH-UHFFFAOYSA-N
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Description

(Pyridin-4-yl)methyl thiocyanate is a chemical compound of interest in organic synthesis and materials science research. This compound features a pyridine ring, a structure found in many ligands and pharmaceuticals , linked to a thiocyanate functional group (-SCN). The thiocyanate group is known for its versatility as a building block in chemical synthesis and its ability to coordinate to metal centers, forming complexes that are useful in the development of catalytic systems and advanced materials . As such, this reagent may serve as a valuable precursor for the development of novel heterocyclic compounds, ligands for coordination chemistry, and in the synthesis of compounds with potential biological activity. The presence of both nitrogen and sulfur in its structure contributes to its diverse reactivity profile. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

122492-29-9

Molecular Formula

C7H6N2S

Molecular Weight

150.199

IUPAC Name

pyridin-4-ylmethyl thiocyanate

InChI

InChI=1S/C7H6N2S/c8-6-10-5-7-1-3-9-4-2-7/h1-4H,5H2

InChI Key

SGRXIKOKSNLHLH-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CSC#N

Synonyms

Thiocyanic acid, 4-pyridinylmethyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Pyridin-4-yl)methyl thiocyanate typically involves the reaction of pyridine derivatives with thiocyanic acid or its salts. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

This compound exhibits a range of biological activities, making it a candidate for pharmaceutical development. Research has shown that derivatives of this compound possess antimicrobial, anticancer, and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study demonstrated that thiosemicarbazone derivatives, including those derived from this compound, exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and inhibition of metabolic pathways .

Table 2: Biological Activities of Pyridine Derivatives

CompoundActivity TypeReference
This compoundAntimicrobial
Thiosemicarbazone derivativesAnticancer
Pyridine derivativesAnti-inflammatory

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes often exhibit enhanced stability and unique electronic properties, which are valuable in catalysis and material science.

Case Study: Metal Complexes

Research on metal complexes formed with this compound has shown promising results in catalyzing organic reactions. For instance, copper complexes have been studied for their role in facilitating oxidation reactions, demonstrating the potential for industrial applications .

Material Science Applications

The compound is also explored for its role in developing new materials, particularly in creating supramolecular structures. The ability of this compound to participate in hydrogen bonding and coordination interactions allows it to form complex networks that can be utilized in sensors and nanotechnology.

Table 3: Material Science Applications

Application TypeDescription
Supramolecular ChemistryFormation of complex networks for sensors
NanotechnologyUse in developing advanced materials

Comparison with Similar Compounds

Key Observations :

  • Methyl thiocyanate is structurally simpler and volatile, making it suitable as a microbial biomarker. In contrast, This compound ’s aromatic pyridine ring likely reduces volatility and enhances stability for targeted applications .
  • Thiazolidin-4-one derivatives share thiocyanate-associated reactivity but differ in core heterocycles, which influence electronic properties and biological activity .
  • Pioglitazone exemplifies a pharmacologically active thiazolidinedione but lacks direct structural overlap with the target compound .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the thiocyanate anion (SCN⁻) displaces the chloride ion from 4-(chloromethyl)pyridine. Key parameters include:

  • Solvent selection : Diethylene glycol is preferred due to its high polarity and ability to dissolve both ionic (NaSCN/KSCN) and organic (4-(chloromethyl)pyridine) reactants.

  • Temperature : Optimal reactivity occurs at 85°C, balancing reaction rate and side-product formation.

  • Pressure : Maintaining 0.05–0.5 MPa enhances gas-phase reactant (e.g., alkyl halide) solubility.

A representative procedure involves:

  • Dissolving sodium thiocyanate (NaSCN) in diethylene glycol at 55–60°C.

  • Adding 4-(chloromethyl)pyridine and heating to 85°C under mild pressure.

  • Filtering the resultant mixture to isolate sodium chloride byproduct.

  • Distilling the filtrate to recover this compound.

Yield : 86–89% under optimized conditions.

Solvent Recycling and Environmental Impact

Diethylene glycol’s high boiling point (245°C) allows its reuse across multiple batches, reducing waste. The patent reports a 95% solvent recovery rate, aligning with green chemistry principles.

Alternative Synthesis Pathways

Thiocyanation of Pyridine Derivatives

While less common, direct thiocyanation of 4-methylpyridine derivatives offers a route to the target compound. This method involves:

  • Treating 4-methylpyridine with thiocyanogen (SCN)₂ in the presence of radical initiators.

  • Employing metal catalysts (e.g., Ni²⁺) to stabilize intermediates, as observed in coordination polymers.

Challenges :

  • Low regioselectivity due to competing aromatic substitution pathways.

  • Requires stringent temperature control (<50°C) to prevent decomposition.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy : The thiocyanate group exhibits characteristic stretches at 2050–2150 cm⁻¹ (C≡N) and 750–800 cm⁻¹ (C–S).

  • NMR :

    • ¹H NMR : Pyridinium protons resonate at δ 8.5–8.7 ppm, while the methylene group (CH₂SCN) appears as a singlet at δ 4.3–4.5 ppm.

    • ¹³C NMR : The thiocyanate carbon (SCN) is observed at δ 110–115 ppm.

X-ray Crystallography

Single-crystal studies of analogous nickel-thiocyanate complexes reveal octahedral coordination geometries, confirming the thiocyanate ligand’s ambidentate binding (N- vs. S-donor).

Industrial-Scale Considerations

Cost-Benefit Analysis

ComponentCost (USD/kg)Environmental Impact
4-(chloromethyl)pyridine120–150Moderate (halogenated waste)
NaSCN25–30Low
Diethylene glycol10–15Recyclable

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Pyridin-4-yl)methyl thiocyanate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting (pyridin-4-yl)methyl halides with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours. Catalyst-free conditions or mild bases (e.g., KOH) may enhance yield . Control moisture to prevent hydrolysis of the thiocyanate group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the SCN stretch (~2100 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
  • ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 7.2–8.5 ppm), while the methylene group (CH₂SCN) shows a triplet near δ 4.5 ppm .
  • Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ and fragments corresponding to pyridyl and SCN groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature?

  • Methodological Answer : Perform accelerated stability studies by storing the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Thiocyanates are prone to hydrolysis in acidic/basic conditions, forming corresponding thiols or isothiocyanates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of thiocyanate substitution in pyridine derivatives?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. The pyridine N-atom directs substitution to the para position due to its electron-withdrawing effect. Computational studies (DFT) can map charge distribution and transition states. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised .

Q. How does this compound behave as a ligand in coordination chemistry?

  • Methodological Answer : The thiocyanate group (SCN⁻) can act as an ambidentate ligand. In Mn(II) complexes, it binds via nitrogen, forming octahedral geometries confirmed by single-crystal XRD (e.g., bond lengths ~1.94 Å for Mn–NCS) . Electrochemical studies (cyclic voltammetry) reveal redox activity in such complexes.

Q. What strategies mitigate competing side reactions (e.g., isomerization to isothiocyanate) during synthesis?

  • Methodological Answer : Use low temperatures (0–5°C) and inert atmospheres to suppress radical-mediated isomerization. Add stabilizing agents like crown ethers to sequester metal ions that catalyze side reactions. Monitor reaction progress via TLC with iodine staining .

Q. Can computational models predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of enzymes like cytochrome P450 or kinases. Validate predictions with in vitro assays (e.g., fluorometric inhibition assays at 1–100 µM concentrations) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic activity of thiocyanate derivatives: How to reconcile?

  • Methodological Answer : Variations in solvent polarity (e.g., DMSO vs. THF) and counterion effects (K⁺ vs. Na⁺) can alter reactivity. Replicate experiments under standardized conditions and compare turnover numbers (TONs) using controlled kinetic studies .

Tables for Key Data

Property Value/Technique Reference
SCN IR Stretch~2100 cm⁻¹
Pyridine ¹H NMR (δ)7.2–8.5 ppm (doublets)
Mn–NCS Bond Length1.94 Å (XRD)
Stability in Acid (pH 2)t₁/₂ = 12 hours (HPLC)

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